molecular formula C13H12N2O3S B8386220 3-(3-Benzylureido)thiophene-2-carboxylic acid

3-(3-Benzylureido)thiophene-2-carboxylic acid

Cat. No. B8386220
M. Wt: 276.31 g/mol
InChI Key: KLYCXGDOZPIWQB-UHFFFAOYSA-N
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Patent
US09040531B2

Procedure details

To a solution of methyl 3-amino-thiophene-2-carboxylate 9.43 g (60 mmol) in acetonitrile 12 ml, 2N-sodium hydroxide 36 ml (72 mmol) was added and the mixture was stirred for 5 hrs. at 85° C. The reaction mixture was neutralized with 2N-hydrochloric acid 36 ml (72 mmol), then saturated sodium bicarbonate solution 50 ml and a solution of benzyl isocyanate 7.41 ml (60 mmol) in acetonitrile 36 ml were added and the mixture was stirred overnight. The reaction mixture was basified with 2N-sodium hydroxide 60 ml and washed with ether 100 ml. The aqueous phase was acidified with 2N-hydrochloric acid 85 ml. The aqueous phase was filtered and washed with H2O. The solid was dried in vacuo to obtain the title compound 6.46 g (yield 39%)
Quantity
9.43 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
7.41 mL
Type
reactant
Reaction Step Three
Quantity
36 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Yield
39%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9]C)=[O:8].[OH-].[Na+].Cl.C(=O)(O)[O-].[Na+].[CH2:19]([N:26]=[C:27]=[O:28])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C(#N)C>[CH2:19]([NH:26][C:27](=[O:28])[NH:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([OH:9])=[O:8])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
9.43 g
Type
reactant
Smiles
NC1=C(SC=C1)C(=O)OC
Name
Quantity
36 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
7.41 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N=C=O
Name
Quantity
36 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 85° C
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with ether 100 ml
FILTRATION
Type
FILTRATION
Details
The aqueous phase was filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(NC1=C(SC=C1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.46 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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